molecular formula C10H8N2O B2530742 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde CAS No. 342601-15-4

1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2530742
CAS No.: 342601-15-4
M. Wt: 172.187
InChI Key: QPJCJYNRNBFCKF-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a pyridin-3-yl group and at the 3-position with a formyl (aldehyde) group. This structure combines the π-electron-deficient pyridine moiety with the π-electron-rich pyrrole system, creating a polarized framework that influences its physicochemical properties and reactivity. The aldehyde group enhances its utility as a synthetic intermediate for further functionalization, such as condensation reactions or nucleophilic additions.

Properties

IUPAC Name

1-pyridin-3-ylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-3-5-12(7-9)10-2-1-4-11-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJCJYNRNBFCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of pyridine-3-carboxaldehyde with pyrrole under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. In a study employing IBX (2-iodoxybenzoic acid) as an oxidizing agent, pyrrole-3-carbaldehydes were converted to carboxylic acids under mild conditions (60–65°C in DMSO) with yields up to 85% . For example:

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehydeDMSO, 65°CIBX (1.2 equiv.)1-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid\text{1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde} \xrightarrow[\text{DMSO, 65°C}]{\text{IBX (1.2 equiv.)}} \text{1-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid}

Key conditions :

Oxidizing AgentSolventTemperatureYield (%)
IBXDMSO65°C78–85

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, such as:

  • Imine formation : Reacts with primary amines (e.g., aniline) to form Schiff bases.

  • Grignard reactions : Adds organomagnesium reagents (e.g., MeMgBr) to yield secondary alcohols.

A multi-component reaction protocol involving in situ imine formation with aryl amines and subsequent cyclization demonstrated yields of 65–80% for structurally analogous compounds .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5). For example:

  • Nitration : Using HNO₃/AcOH at 0°C introduces nitro groups.

  • Halogenation : Bromination with NBS (N-bromosuccinimide) selectively substitutes at C2 or C5.

Reaction outcomes depend on the directing effects of the pyridinyl group, which enhances electron density at specific positions .

Coordination Chemistry

The pyridinyl nitrogen acts as a Lewis base, forming coordination complexes with transition metals. For instance:

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde+[PdCl₂(CH₃CN)₂]Pd(II) complex\text{1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde} + \text{[PdCl₂(CH₃CN)₂]} \rightarrow \text{Pd(II) complex}

Applications : Catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids.

Reductive Amination

The aldehyde reacts with amines under reducing conditions (e.g., NaBH₃CN) to form secondary amines:

RCHO+R’NH₂NaBH₃CNRCH₂NHR’\text{RCHO} + \text{R'NH₂} \xrightarrow{\text{NaBH₃CN}} \text{RCH₂NHR'}

This method was utilized to synthesize bioactive pyrrolidine derivatives in yields of 70–90% .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. For example, heating with ammonium acetate generates pyrrolo[3,4-b]pyridines:

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehydeΔ,NH₄OAcPyrrolo[3,4-b]pyridine\text{1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde} \xrightarrow{\Delta, \text{NH₄OAc}} \text{Pyrrolo[3,4-b]pyridine}

Conditions : Ethanol, reflux, 12 h .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsYield (%)Key Product
OxidationIBX, DMSO, 65°C78–85Carboxylic acid
Reductive AminationNaBH₃CN, MeOH, rt70–90Secondary amine
BrominationNBS, CHCl₃, 0°C60–755-Bromo-pyrrole derivative
CyclizationNH₄OAc, EtOH, reflux65–80Pyrrolo[3,4-b]pyridine

Mechanistic Insights

  • Aldehyde reactivity : The electron-withdrawing pyridinyl group slightly deactivates the aldehyde, slowing nucleophilic additions compared to non-heteroaromatic analogs.

  • Pyrrole ring activation : The pyridinyl substituent directs electrophiles to C2 and C5 via resonance effects, as confirmed by DFT calculations .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrole under specific conditions to yield the desired aldehyde. Characterization methods include:

  • NMR Spectroscopy : To confirm the structure and purity.
  • Mass Spectrometry : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Medicinal Chemistry

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde has shown promise in medicinal chemistry due to its potential biological activities, including:

  • Anticancer Activity : Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications to the compound enhanced its cytotoxic effects against tumor models, comparable to established chemotherapeutics .
  • Antimicrobial Properties : The compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values suggest potential as a lead for new antimicrobial agents .

Organic Synthesis

In organic synthesis, 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde serves as a versatile building block for creating more complex molecules. Its aldehyde group allows for various reactions such as:

  • Condensation Reactions : Used in forming imines and other derivatives.
  • Electrophilic Substitution : The pyridine ring can undergo substitution reactions, enhancing the diversity of synthesized compounds .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects against bacteria
AntioxidantPotential to scavenge free radicals

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde derivatives. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This study highlights the compound's potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In vitro testing demonstrated that 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study provided MIC values that suggest its potential use as an antimicrobial agent, paving the way for further development into pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde largely depends on its interaction with biological targets. For instance, in anticancer research, it may inhibit specific enzymes involved in cell proliferation by binding to their active sites. This binding can lead to the disruption of critical cellular pathways, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituted Phenyl Analogues

Compounds such as 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (C₁₂H₉F₃NO, MW 240.08) and 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde (C₁₈H₁₄N₂O₄, MW 322.32) highlight the role of substituents on the phenyl ring. Key differences include:

  • Electron-withdrawing vs. electron-donating groups : The trifluoromethyl group (in 7af, ) increases lipophilicity (logP ~2.5 estimated) and may enhance metabolic stability, whereas the methoxy and nitro groups (in 5c, ) introduce steric and electronic effects that influence crystallinity (orthorhombic P2₁2₁2₁ space group) .
Table 1: Substituted Phenyl Analogues
Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties Reference
Target Compound C₁₀H₈N₂O ~172.18 Pyridin-3-yl, aldehyde Polarized heterocyclic system -
1-[4-(CF₃)phenyl]-pyrrole-3-carbaldehyde C₁₂H₉F₃NO 240.08 Trifluoromethylphenyl High lipophilicity, semi-solid
1-(4-MeO-phenyl)-2-(4-NO₂-phenyl)-pyrrole-3-carbaldehyde C₁₈H₁₄N₂O₄ 322.32 Methoxy, nitro Orthorhombic crystal structure

Positional Isomers and Heterocyclic Variations

  • 1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde (C₁₁H₁₀N₂O, MW 186.21, logP 1.09): This positional isomer (aldehyde at pyrrole-2 instead of 3) exhibits reduced molecular weight and altered hydrophobicity compared to the target compound. The pyridinylmethyl linker increases rotational freedom (3 rotatable bonds) and may affect binding interactions in biological systems .
  • Triazole-carbaldehyde analogues (e.g., 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, C₈H₆N₄O): Replacement of pyrrole with triazole alters electronic properties, increasing nitrogen content and hydrogen-bonding capacity, which may improve solubility or coordination chemistry .

Functional Group Modifications

  • Hydroxypyridinyl derivatives : 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethylpyrrole-3-carbaldehyde () introduces a hydroxyl group, enabling hydrogen bonding and acidity (pKa ~6–8), which contrasts with the inert pyridin-3-yl group in the target compound.

Biological Activity

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring attached to a pyrrole moiety with an aldehyde functional group. Its molecular formula is C11H9N2O, with a molecular weight of approximately 185.21 g/mol. The unique structure allows for diverse interactions within biological systems.

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Compound MIC (µg/mL) Target Organisms
1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde5 - 20Staphylococcus aureus, E. coli
2,5-Dimethyl-1H-pyrrole derivatives0.0039 - 0.025S. aureus, E. coli

These findings suggest that the presence of the pyridine ring may enhance the compound's ability to penetrate bacterial membranes and inhibit growth effectively .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Caspase Activation : Increased levels of caspase-3/7 activity were observed in treated cells, indicating activation of the apoptotic pathway.
  • Cell Viability Reduction : Resazurin assays revealed a significant decrease in cell viability in cancer cell lines such as HepG2 and EACC when exposed to the compound.
Cell Line IC50 (µM) Mechanism
HepG215Apoptosis induction
EACC20Cell cycle arrest

These results highlight the potential of 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde as a lead compound in anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.
  • Receptor Modulation : The structural features allow binding to various receptors involved in cell signaling pathways, potentially altering cellular responses.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of pyrrole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple pyrrole derivatives and assessed their cytotoxicity against cancer cell lines. The most active compounds showed promising results in reducing cell proliferation and inducing apoptosis.
  • Docking Studies : Molecular docking simulations provided insights into the binding affinities of these compounds with target proteins, confirming their potential as effective inhibitors against specific cancer-related targets .

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